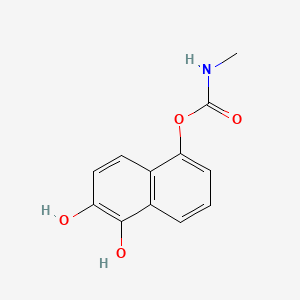![molecular formula C15H21NO5 B14702345 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine CAS No. 23234-83-5](/img/structure/B14702345.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 4-methoxyphenyl group attached to the carbonyl carbon of L-leucine through a methoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine typically involves the protection of the amino group of L-leucine followed by the introduction of the 4-methoxyphenyl group. One common method includes the use of 4-methoxybenzyl chloroformate as a reagent. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are typically mild, with temperatures maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, allowing it to exert its effects intracellularly. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the leucine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
23234-83-5 |
|---|---|
Molekularformel |
C15H21NO5 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(2)8-13(14(17)18)16-15(19)21-9-11-4-6-12(20-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChI-Schlüssel |
NHAUUAZAHYHDNF-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


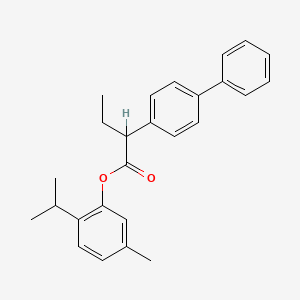
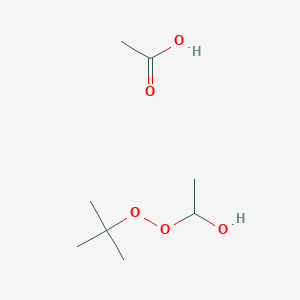
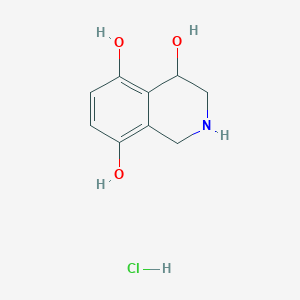
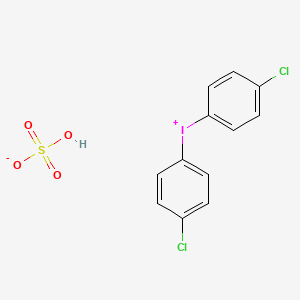




![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)

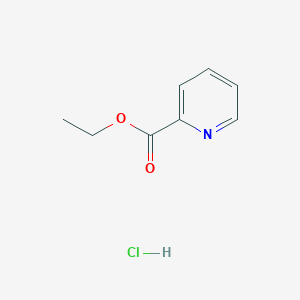

![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
